molecular formula C21H18N2O5S2 B2436318 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1797964-43-2

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2436318
CAS No.: 1797964-43-2
M. Wt: 442.5
InChI Key: RPZZDQXORMTWFL-UHFFFAOYSA-N
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Description

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C21H18N2O5S2 and its molecular weight is 442.5. The purity is usually 95%.
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Biological Activity

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that combines elements from various pharmacologically active classes. Its structure suggests potential biological activities due to the presence of multiple functional groups and heterocycles. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties based on recent research findings.

Structural Overview

The compound features:

  • Furan and Thiophene Moieties : Known for their roles in enhancing biological activity.
  • Pyrroloquinoline Framework : Associated with various therapeutic effects.
  • Sulfonamide Group : Often linked to antibacterial activity.

Antibacterial Activity

Research indicates that compounds containing furan and thiophene derivatives exhibit significant antibacterial properties. For instance:

  • Thiosemicarbazone Derivatives : Related compounds have shown remarkable antibacterial activity against strains such as Staphylococcus aureus and Candida albicans, with MIC values as low as 1 μg/mL for certain derivatives .

Table 1 summarizes the antibacterial activities of related compounds:

CompoundMIC (μg/mL)Target Organism
5-nitro-furan-2-carbaldehyde5Candida albicans
5-(furan-2-carbonyl)thiosemicarbazone1Staphylococcus aureus
N-(4-methyl-thiophen-2-yl) sulfonamide10Escherichia coli

Anticancer Activity

The anticancer potential of this compound is supported by studies on similar structures:

  • Cytotoxicity Assays : Compounds with similar frameworks have demonstrated cytotoxic effects on various cancer cell lines. For instance, thiosemicarbazones showed IC50 values ranging from 13.36 μM to over 372.34 μM against different tumor cell lines .

Table 2 presents the cytotoxic effects of related compounds:

CompoundIC50 (μM)Cell Line
Thiosemicarbazone Derivative13.36HuTu80 (colorectal cancer)
Furan-based Compound27.73LNCaP (prostate cancer)
Pyrroloquinoline Analog34.84A549 (lung cancer)

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have also been explored:

  • In Vivo Studies : Certain thiophene derivatives have shown pronounced anti-inflammatory effects in animal models, suggesting that the incorporation of thiophene into drug design can enhance therapeutic efficacy .

The biological activity of this compound may be attributed to:

  • Inhibition of Enzymatic Pathways : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase.
  • Interference with DNA Synthesis : The pyrroloquinoline structure may interact with DNA or RNA synthesis pathways in cancer cells.
  • Radical Scavenging Activity : Similar compounds have shown the ability to scavenge free radicals, contributing to their anti-inflammatory effects.

Case Studies

Recent studies have highlighted the potential applications of this compound in therapeutic settings:

  • A study demonstrated significant antibacterial efficacy against multi-drug resistant strains using derivatives similar to the target compound .
  • Another investigation into its anticancer properties revealed that modifications in the furan and thiophene moieties could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S2/c24-19-6-3-13-10-16(11-14-7-8-23(19)20(13)14)30(26,27)22-12-15-4-5-18(29-15)21(25)17-2-1-9-28-17/h1-2,4-5,9-11,22H,3,6-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZZDQXORMTWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=CC=C(S4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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